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3,5-Dibromo-2,6-difluorophenylacetic acid Documentation Hub

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  • Product: 3,5-Dibromo-2,6-difluorophenylacetic acid
  • CAS: 1806350-27-5

Core Science & Biosynthesis

Exploratory

Technical Guide: Solubility Profile of 3,5-Dibromo-2,6-difluorophenylacetic Acid

The following guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 3,5-Dibromo-2,6-difluorophenylacetic acid . [1] Executive Summary 3,5-Dibromo-2,6-difluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 3,5-Dibromo-2,6-difluorophenylacetic acid .

[1]

Executive Summary

3,5-Dibromo-2,6-difluorophenylacetic acid (CAS: 1806350-27-5 ) is a highly specialized halogenated building block used primarily in the synthesis of pharmaceutical candidates, such as p38 kinase inhibitors for muscular dystrophy treatments.[1][2]

Its solubility behavior is governed by a "push-pull" mechanism: the hydrophilic carboxylic acid tail provides solubility in polar protic solvents and basic aqueous media, while the lipophilic, electron-deficient polyhalogenated core drives solubility in organic solvents like THF and Dichloromethane (DCM).[1] This guide provides theoretical solubility parameters, solvent selection strategies for synthesis/purification, and a validated protocol for experimental solubility determination.[1]

Physicochemical Identity & Theoretical Solubility

Understanding the molecular architecture is the first step to predicting solvent interaction.[1][3]

PropertyValue / DescriptionImpact on Solubility
CAS Number 1806350-27-5 Unique identifier for sourcing and validation.
Molecular Formula

High halogen content increases density.[1][3]
Molecular Weight 329.91 g/mol Moderate MW allows for good dissolution kinetics.[1]
Predicted LogP ~3.2 – 3.6 Lipophilic.[1] Preferentially partitions into organic phases over acidic water.[1]
Predicted pKa ~3.0 – 3.5 More acidic than phenylacetic acid (pKa 4.[1][3]3) due to electron-withdrawing halogens.[1][3]
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents.[1][3]
Solvation Mechanism

The presence of two bromine and two fluorine atoms creates a highly electron-deficient aromatic ring (


-acidic).[1][3]
  • Polar Aprotic Solvents (DMSO, DMF): Excellent solubility due to dipole-dipole interactions and the solvent's ability to disrupt carboxylic acid dimers.[1]

  • Chlorinated Solvents (DCM, Chloroform): Good solubility driven by dispersion forces and halogen-halogen interactions.[1][3]

  • Alkanes (Hexane, Heptane): Poor solubility.[3] The crystal lattice energy, reinforced by halogen bonding and carboxylic acid dimerization, resists disruption by non-polar aliphatic chains.[1]

Solvent Compatibility & Selection Guide

This section categorizes solvents based on their utility for reaction , purification , and analysis of the target compound.[1]

Class A: High Solubility (>50 mg/mL)

Recommended for stock solutions and reaction media.[1][3]

  • Tetrahydrofuran (THF): The ether oxygen accepts hydrogen bonds from the carboxylic acid, breaking dimers and ensuring high solubility.[3]

  • Dimethyl Sulfoxide (DMSO): Universal solvent for this class; ideal for biological assays but difficult to remove.[1][3]

  • Methanol / Ethanol: Good solubility, but potential for Fischer esterification if heated with catalytic acid.[1]

  • Ethyl Acetate: Excellent for extraction (work-up) and general handling.[1][3]

Class B: Moderate Solubility (10–50 mg/mL)

Recommended for crystallization and controlled precipitation.[1][3]

  • Dichloromethane (DCM): Good solubilizer but may require larger volumes for recrystallization.[1][3]

  • Acetonitrile (MeCN): Useful for HPLC mobile phases; moderate solubility at room temperature.[1][3]

  • Toluene: Soluble at elevated temperatures; likely insoluble at

    
    , making it a candidate for recrystallization.[3]
    
Class C: Low Solubility (<1 mg/mL)

Recommended as anti-solvents for precipitation.[1][3]

  • Water (Acidic/Neutral): Practically insoluble due to the lipophilic polyhalogenated ring.[1][3]

  • Water (Basic, pH > 8): Highly Soluble .[3] Formation of the carboxylate salt (

    
    ) makes it fully water-soluble.[1][3]
    
  • Hexanes / Heptane: Insoluble.[1] Used to crash the product out of DCM or Ethyl Acetate solutions.[1]

Experimental Protocol: Solubility Determination

Since specific batch-to-batch purity affects solubility, researchers must validate exact figures.[1] Use this Saturation Shake-Flask Method for precise data generation.[1]

Workflow Visualization

SolubilityProtocol Start Start: Weigh 50mg Compound SolventAdd Add 0.5 mL Solvent (Incremental Addition) Start->SolventAdd Vortex Vortex & Sonicate (5 mins @ 25°C) SolventAdd->Vortex Check Visual Inspection: Dissolved? Vortex->Check Calc Calculate Solubility (S) S = Mass / Volume Check->Calc Yes (Clear) AddMore Add +0.1 mL Solvent Check->AddMore No (Cloudy) Filter Filter Supernatant (0.22 µm PTFE) Calc->Filter For High Precision AddMore->Vortex HPLC HPLC Quantification (vs Standard Curve) Filter->HPLC

Figure 1: Step-by-step decision tree for determining the saturation solubility of the target compound.[1]

Detailed Methodology
  • Preparation: Accurately weigh

    
     of 3,5-Dibromo-2,6-difluorophenylacetic acid into a 4 mL clear glass vial.
    
  • Solvent Addition: Add the target solvent (e.g., DCM) in

    
     aliquots.[3]
    
  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute. Maintain temperature at

    
    .
    
  • Visual Endpoint: Continue addition until the solution is perfectly clear with no visible particulates.

  • Calculation:

    
    [1][3]
    
  • HPLC Verification (Optional): For saturated solutions (where solid remains), filter the supernatant through a

    
     PTFE filter and quantify against a standard curve using a C18 column (Mobile Phase: MeCN/Water + 0.1% TFA).[1][3]
    

Applications in Synthesis & Purification

The solubility profile dictates the operational parameters for chemical processing.[1][3]

Recrystallization Strategy

To purify the compound from non-polar impurities or reaction byproducts:

  • Solvent System: DCM / Hexane or Ethanol / Water.[1]

  • Procedure: Dissolve the crude acid in minimal hot DCM (Class B). Slowly add Hexane (Class C) until turbidity persists.[1][3] Cool to

    
     to crystallize.[1][3] The halogens facilitate strong 
    
    
    
    -stacking in the crystal lattice, leading to high-purity recovery.[1]
Reaction Solvent Choice[1][3][4][5]
  • Amidation/Coupling: Use DMF or DCM .[1] The compound is fully soluble, preventing heterogeneous reaction kinetics.[1]

  • Lithiation/Metalation: Use Anhydrous THF at

    
    .[1][3] The solubility is maintained even at cryogenic temperatures, which is critical for preventing precipitation of the lithiated intermediate.[1]
    

References

  • World Intellectual Property Organization. (2019).[1][3] WO2019071147A1 - P38 Kinase Inhibitors Reduce DUX4 and Downstream Gene Expression.[1][4][5] (Contextual usage of the intermediate). Retrieved from

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 123585, 2,6-Difluorophenylacetic acid (Structural Analog Data). Retrieved from [Link]

  • Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Source for theoretical solubility prediction principles).

Sources

Foundational

Dibromodifluoro Compounds in Medicinal Chemistry: A Technical Guide to Synthetic Applications

This guide provides a technical analysis of dibromodifluoromethane ( ) and its derivatives, focusing on their utility in modern synthetic organic chemistry and drug discovery. Executive Summary Dibromodifluoromethane (Ha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of dibromodifluoromethane (


) and its derivatives, focusing on their utility in modern synthetic organic chemistry and drug discovery.

Executive Summary

Dibromodifluoromethane (Halon 1202) and its related moieties serve as critical linchpins in the synthesis of fluorinated bioisosteres. While historically utilized for fire suppression, its value in modern drug development lies in its ability to function as a versatile C1-synthon . It provides access to the difluoromethylene (


) bridge—a lipophilic, metabolically stable bioisostere for oxygen atoms and carbonyl groups.[1]

This guide details the three primary reactivity modes of


:
  • Difluorocarbene Generation (

    
    ):  For gem-difluorocyclopropanation.
    
  • Radical Functionalization (

    
    ):  Via Atom Transfer Radical Addition (ATRA).
    
  • Electrophilic Alkylation: For heteroatom functionalization.

Chemical Profile & Reactivity Divergence

The utility of


 stems from the significant bond dissociation energy (BDE) differential between its carbon-fluorine and carbon-bromine bonds.
PropertyValueImplication for Synthesis
C-F BDE ~116 kcal/molMetabolically robust; survives harsh reaction conditions.
C-Br BDE ~66 kcal/molLabile; easily activated by metals (Zn) or light (SET).
Boiling Point 22–23 °CVolatile liquid; requires chilled handling or sealed vessels.
Geometry Tetrahedral

symmetry; non-polar solvent compatibility.
Reactivity Flowchart

The following diagram illustrates the divergent reaction pathways accessible from a single precursor.

ReactivityPathways CF2Br2 Dibromodifluoromethane (CF2Br2) Carbene Difluorocarbene (:CF2) CF2Br2->Carbene Zn or PPh3 Radical Bromodifluoromethyl Radical (•CF2Br) CF2Br2->Radical Photoredox / SET Electrophile Electrophilic Trap (SN2-type) CF2Br2->Electrophile Base (NaH) Cyclo gem-Difluorocyclopropanes (Bioisostere) Carbene->Cyclo + Alkene ATRA Hydrobromodifluoromethylation (Functionalized Alkanes) Radical->ATRA + Alkene Hetero N/O/S-Difluoromethylation (Heterocycles) Electrophile->Hetero + Nucleophile

Figure 1: Divergent reactivity modes of dibromodifluoromethane controlled by activation strategy.

Application I: gem-Difluorocyclopropanation

The gem-difluorocyclopropane motif is a structural mimic of the isopropyl group and a conformational lock for peptide backbones.


 generates the reactive 

species via reductive elimination.
Mechanism

The reaction typically proceeds via a zinc-mediated 1,1-elimination or a phosphine-mediated mechanism (Burton's Reagent).

  • Zn-Mediated:

    
    
    
  • Insertion: The singlet carbene

    
     adds to the alkene in a concerted, stereospecific manner.
    
Standard Protocol: Zinc-Mediated Cyclopropanation

Validated for electron-rich to neutral alkenes.

Reagents:

  • Substrate: Alkene (1.0 equiv)

  • Reagent:

    
     (1.5–2.0 equiv)
    
  • Reductant: Zinc dust (activated, 2.0 equiv)

  • Catalyst:

    
     (trace) or TMSCl (activator)
    
  • Solvent: THF or DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Zinc dust and activate by stirring with catalytic

    
     (until color fades) or washing with dilute HCl then drying.
    
  • Solvation: Suspend activated Zn in anhydrous THF.

  • Addition: Add the alkene substrate to the suspension.

  • Initiation: Cool the mixture to 0°C. Add

    
     dropwise over 30 minutes. Note: The reaction is exothermic; control the rate to prevent runaway reflux.
    
  • Reflux: Warm to room temperature, then heat to mild reflux (60°C) for 4–12 hours. Monitor by

    
     NMR (product signal typically around -120 to -140 ppm).
    
  • Workup: Filter off excess Zn/salts through Celite. Quench filtrate with saturated

    
    . Extract with 
    
    
    
    .

Critical Control Point: The quality of Zinc is paramount. Oxidized Zinc will lead to stalled conversion.

Application II: Atom Transfer Radical Addition (ATRA)

For accessing acyclic difluorinated motifs (


), the radical pathway is superior. This method avoids the high strain energy of cyclopropanes and allows for direct difluoroalkylation.
Mechanism: Visible-Light Photoredox Catalysis

Unlike harsh thermal initiators, modern protocols use visible light to generate the


 radical via Single Electron Transfer (SET).

PhotoredoxCycle Cat_GS Ir(III) (Ground State) Cat_Excited *Ir(III) (Excited) Cat_GS->Cat_Excited hν (Blue LED) Cat_Ox Ir(IV) Cat_Excited->Cat_Ox - e⁻ (SET to CF2Br2) Cat_Ox->Cat_GS + e⁻ (from intermediate) CF2Br2 CF2Br2 Radical •CF2Br CF2Br2->Radical SET Adduct Radical Adduct Radical->Adduct + Alkene Alkene Alkene Product Product (Br-R-CF2Br) Adduct->Product Br• Transfer

Figure 2: Photoredox catalytic cycle for the hydrobromodifluoromethylation of alkenes.

Protocol: Visible-Light Induced ATRA

Reference: Qing et al. (2015)

Reagents:

  • Substrate: Terminal or internal alkene.

  • Source:

    
     (2.0 equiv).
    
  • Catalyst:

    
     (1.0 mol%) or Eosin Y (organic alternative).
    
  • Solvent:

    
     or DMF.[2]
    
  • Light Source: Blue LEDs (

    
     nm).
    

Workflow:

  • Setup: In a Pyrex tube, combine alkene, catalyst, and solvent.

  • Degassing: Sparge the solution with Nitrogen for 15 minutes to remove Oxygen (a radical quencher).

  • Reagent Addition: Add

    
     via syringe. Seal the tube.
    
  • Irradiation: Place the tube 2–3 cm from the Blue LED source. Stir vigorously at room temperature for 12–24 hours.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography.

Why this works: The


 radical is electrophilic, reacting rapidly with electron-rich alkenes. The resulting carbon radical then abstracts a Bromine atom from another 

molecule (chain propagation) or is quenched by the catalyst.

Application III: Heteroatom Functionalization


 can act as an electrophile in 

-type reactions, particularly with nitrogen nucleophiles, to synthesize N-difluoromethylated heterocycles (common in antifungal and anticancer agents).
Protocol: N-Bromodifluoromethylation of Imidazoles

Reagents:

  • Substrate: Imidazole/Benzimidazole derivative.[3]

  • Base: NaH (60% dispersion in oil, 1.2 equiv) or KOH.

  • Reagent:

    
     (excess, 3.0 equiv).
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (if using KOH/Phase Transfer).

Workflow:

  • Deprotonation: Treat the heterocycle with NaH in dry DMF at 0°C until

    
     evolution ceases (approx. 30 min).
    
  • Addition: Add

    
     rapidly. The excess prevents double substitution (polymerization).
    
  • Reaction: Stir at room temperature for 2–4 hours.

  • Result: Yields

    
    . This bromide can be further reduced to 
    
    
    
    using tributyltin hydride (
    
    
    ) or reacted with other nucleophiles.

Comparative Analysis of Sources


 is one of several reagents available.[2] The choice depends on the substrate sensitivity and desired pathway.[1]
ReagentActivationProsCons

Zn, Light, BaseDual-mode (Radical/Carbene); Cheap.ODS (Ozone Depleting); Volatile.

Heat (180°C)Cheap; Solid handling.Harsh temperatures; Decarboxylation required.

NaI / InitiatorMild conditions; "Ruppert-Prakash".Expensive; Atom economy (loss of TMS).

Heat (Catalytic)Neutral conditions.High cost; Specialized preparation.

Safety & Environmental Compliance

Ozone Depletion Potential (ODP):


 is classified as a Class I Ozone Depleting Substance (Halon 1202) under the Montreal Protocol.
  • Research Exemption: Use is generally permitted for "essential laboratory and analytical uses" (check local regulations).

  • Destruction: Waste containing

    
     must be incinerated in facilities equipped with HF/HBr scrubbers. Do not vent into fume hoods.
    

Toxicology:

  • Inhalation: High concentrations cause CNS depression and cardiac sensitization (arrhythmia).

  • Thermal Decomposition: Heating above 200°C releases Carbonyl Fluoride (

    
    ) and Carbonyl Bromide (
    
    
    
    ), which are highly toxic.

References

  • Dolbier, W. R., et al. (2015).[4] Visible light-induced selective hydrobromodifluoromethylation of alkenes with dibromodifluoromethane. Organic & Biomolecular Chemistry. Link

  • Burton, D. J., & Naae, D. G. (1973). Difluoromethylene generation from dibromodifluoromethane and triphenylphosphine. Journal of the American Chemical Society. Link

  • Ziabko, M., et al. (2024).[5] From boom to bloom: synthesis of diazidodifluoromethane, its stability and applicability in the 'click' reaction. Chemical Communications. Link

  • Qing, F. L., et al. (2015).[2] Hydrobromodifluoromethylation of Alkenes. Organic Letters. Link

  • Valliscor. (n.d.). Dibromodifluoromethane (DBDFM) Technical Data Sheet. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3,5-Dibromo-2,6-difluorophenylacetic acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to a proposed multi-step synthesis of 3,5-Dibromo-2,6-difluorophenylacetic acid, a halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a proposed multi-step synthesis of 3,5-Dibromo-2,6-difluorophenylacetic acid, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. Phenylacetic acid derivatives are significant scaffolds in medicinal chemistry, and the introduction of a unique halogenation pattern can modulate the compound's lipophilicity, metabolic stability, and biological activity.[1][2] This protocol outlines a robust and logical synthetic pathway, commencing from a commercially available precursor, and details the necessary reagents, reaction conditions, and purification methods for each step. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction and Rationale

Phenylacetic acids and their derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs.[3] The specific substitution pattern of halogens on the phenyl ring can significantly influence the molecule's interaction with biological targets. The target molecule, 3,5-Dibromo-2,6-difluorophenylacetic acid, presents a unique electronic and steric profile due to the presence of four halogen atoms. This high degree of halogenation can lead to enhanced potency, selectivity, and improved pharmacokinetic properties in drug candidates.

Proposed Overall Synthetic Pathway

The synthesis is designed as a three-step process starting from 2,6-difluorotoluene. The key transformations involve a directed bromination, followed by a benzylic bromination, and finally, conversion of the benzyl bromide to the desired phenylacetic acid via a nitrile intermediate.

Synthetic_Pathway A 2,6-Difluorotoluene B 3,5-Dibromo-2,6-difluorotoluene A->B Step 1: Bromination Br₂, FeBr₃ C 3,5-Dibromo-2,6-difluorobenzyl bromide B->C Step 2: Benzylic Bromination NBS, AIBN D 3,5-Dibromo-2,6-difluorobenzyl cyanide C->D Step 3a: Cyanation NaCN, DMSO E 3,5-Dibromo-2,6-difluorophenylacetic acid D->E Step 3b: Hydrolysis H₂SO₄, H₂O

Caption: Proposed synthetic route for 3,5-Dibromo-2,6-difluorophenylacetic acid.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Supplier SuggestionNotes
2,6-Difluorotoluene128.13Sigma-Aldrich, Alfa AesarStarting material
Bromine (Br₂)159.81Acros OrganicsHighly corrosive and toxic
Iron(III) bromide (FeBr₃)295.56Strem ChemicalsAnhydrous, Lewis acid catalyst
N-Bromosuccinimide (NBS)177.98Oakwood ChemicalRecrystallize from water if necessary
Azobisisobutyronitrile (AIBN)164.21TCI AmericaRadical initiator
Sodium cyanide (NaCN)49.01Fisher ScientificHighly toxic, handle with extreme care
Dimethyl sulfoxide (DMSO)78.13J.T.BakerAnhydrous
Sulfuric acid (H₂SO₄)98.08EMD MilliporeConcentrated
Diethyl ether74.12Macron Fine ChemicalsAnhydrous
Dichloromethane (DCM)84.93VWR
Sodium thiosulfate158.11LabChem
Sodium bicarbonate84.01Avantor
Magnesium sulfate (MgSO₄)120.37BDHAnhydrous

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-2,6-difluorotoluene

Rationale: This step involves the electrophilic aromatic substitution of 2,6-difluorotoluene. The fluorine atoms are ortho-, para-directing, and the methyl group is also ortho-, para-directing. The positions meta to the methyl group (positions 3 and 5) are sterically accessible and electronically favorable for bromination, especially with a Lewis acid catalyst like FeBr₃ that polarizes the Br-Br bond to create a potent electrophile.[4]

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2,6-difluorotoluene (10.0 g, 78.0 mmol) and anhydrous iron(III) bromide (0.46 g, 1.56 mmol).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add bromine (8.8 mL, 171.6 mmol, 2.2 eq.) via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate until the red color of bromine disappears.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to obtain 3,5-Dibromo-2,6-difluorotoluene as a solid or oil.[5]

Step 2: Synthesis of 3,5-Dibromo-2,6-difluorobenzyl bromide

Rationale: This step is a free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is a convenient source of bromine radicals, and AIBN is a thermal initiator that decomposes to form radicals, which then initiate the chain reaction. This method selectively brominates the benzylic position without affecting the aromatic ring.

Procedure:

  • In a 250 mL round-bottom flask, dissolve the 3,5-Dibromo-2,6-difluorotoluene from Step 1 (assuming a quantitative yield from the previous step, ~22.4 g, 78.0 mmol) in carbon tetrachloride (150 mL).

  • Add N-Bromosuccinimide (15.3 g, 86.0 mmol, 1.1 eq.) and AIBN (0.64 g, 3.9 mmol, 0.05 eq.).

  • Heat the mixture to reflux (around 77 °C) and irradiate with a 250W lamp to facilitate the initiation of the radical reaction.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC (the succinimide byproduct will float to the surface).

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 3,5-Dibromo-2,6-difluorobenzyl bromide. This product can often be used in the next step without further purification.

Step 3: Synthesis of 3,5-Dibromo-2,6-difluorophenylacetic acid

Rationale: This is a two-part step involving a nucleophilic substitution followed by hydrolysis.

  • Part A (Cyanation): The benzyl bromide is converted to benzyl cyanide via an Sₙ2 reaction with sodium cyanide.[6][7] This is a classic method for introducing a one-carbon extension that can be readily converted to a carboxylic acid.[8]

  • Part B (Hydrolysis): The nitrile group of the benzyl cyanide is then hydrolyzed under strong acidic conditions to form the corresponding carboxylic acid.[9][10][11]

Procedure:

Part A: Synthesis of 3,5-Dibromo-2,6-difluorobenzyl cyanide

  • EXTREME CAUTION: Sodium cyanide is highly toxic. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide quench solution (e.g., alkaline hypochlorite) available.

  • In a 250 mL round-bottom flask, dissolve the crude 3,5-Dibromo-2,6-difluorobenzyl bromide from Step 2 (~28.4 g, 78.0 mmol) in anhydrous DMSO (100 mL).

  • Add sodium cyanide (4.58 g, 93.6 mmol, 1.2 eq.) portion-wise, ensuring the temperature does not exceed 40 °C.

  • Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting benzyl bromide is consumed.

  • Pour the reaction mixture into a large volume of ice-water (500 mL) and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-Dibromo-2,6-difluorobenzyl cyanide.

Part B: Hydrolysis to 3,5-Dibromo-2,6-difluorophenylacetic acid

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of dilute sulfuric acid by carefully adding concentrated sulfuric acid (84 mL) to water (115 mL).

  • Add the crude 3,5-Dibromo-2,6-difluorobenzyl cyanide from Part A to the acid mixture.

  • Heat the mixture to reflux with vigorous stirring for 3-5 hours.[12]

  • Cool the reaction mixture slightly and pour it into 200 mL of cold water with stirring to precipitate the product.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 3,5-Dibromo-2,6-difluorophenylacetic acid.

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O stretch of the carboxylic acid).

  • Melting Point: To assess the purity of the final crystalline product.

Safety and Handling

  • Bromine: Highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.

  • Sodium Cyanide: Extremely toxic. Avoid contact with skin, eyes, and inhalation. Do not acidify cyanide waste streams as this will generate highly toxic HCN gas.

  • Strong Acids: Sulfuric acid is highly corrosive. Add it to water slowly to avoid splashing.

  • Solvents: Use in well-ventilated areas and away from ignition sources.

References

  • Organic Syntheses Procedure. phenylacetic acid.
  • Benchchem. 2,6-Dibromo-3,5-difluorotoluene | 1805121-78-1.
  • Vaia. How might you prepare 2-phenylethanol from benzyl bromide? More than one step is needed.
  • Benchchem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • ResearchGate. Benzyl cyanide can be converted into phenylacetic acid in vivo in....
  • Filo.
  • aecenar. Phenylacetic acid production(PAA-precursor).
  • PubMed.
  • Inventiva Pharma.
  • Amfluoro. 1806351-80-3 | 3,5-Dibromo-2,6-difluorotoluene.
  • Benchchem. Preparation and Applications of 3,4-Difluorophenylacetic Acid Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPTP4h6Dv15gLy7K2hrovxk7x8Oo-wNBhfhIvHVDxuz1ys14UIwImka69_WwAnsr62KghMpG8sNiXaxAyMYxrXXCIMzEiKUSY3QJ9u05CBaxz9ll8OiugTyALjUrvDkfrAoJz0GkdK-9m3HPy6i8Xk1fd_ONZUnWs324jiMoIUfjMQOx6yXXq_ERwEqzIWaaHJGzuDGKV9SBP9-ig02dSS5q437OWDCo0OUXx-j307O-PyXeVH_gw=]([Link]

Sources

Application

The Strategic Utility of 3,5-Dibromo-2,6-difluorophenylacetic Acid in Modern Organic Synthesis

Introduction: A Multifunctional Building Block for Complex Molecular Architectures In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the dema...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Complex Molecular Architectures

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the demand for highly functionalized and strategically substituted building blocks is insatiable. 3,5-Dibromo-2,6-difluorophenylacetic acid emerges as a compound of significant interest, offering a unique convergence of reactive sites and modulating electronic properties. The presence of two bromine atoms, two fluorine atoms, and a carboxylic acid moiety on a central phenyl ring provides a versatile scaffold for the construction of complex molecular architectures.

The strategic placement of substituents on the phenyl ring is key to the utility of this molecule. The fluorine atoms, with their high electronegativity, significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. Furthermore, the incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates. The two bromine atoms serve as valuable handles for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents in a controlled manner. This multi-faceted reactivity makes 3,5-dibromo-2,6-difluorophenylacetic acid a powerful tool for generating libraries of compounds for drug discovery and for the synthesis of advanced materials with tailored electronic properties.

This guide provides a comprehensive overview of the synthetic pathways to access this valuable building block, its key reactions, and detailed protocols for its application in organic synthesis, empowering researchers to leverage its full potential.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 3,5-dibromo-2,6-difluorophenylacetic acid is presented below. While experimental data for this specific molecule is not widely available, these properties are predicted based on the analysis of its constituent functional groups and analogous structures.

PropertyValue (Predicted)
Molecular Formula C₈H₄Br₂F₂O₂
Molecular Weight 329.92 g/mol
Appearance Off-white to pale yellow solid
Melting Point >150 °C (decomposes)
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in chlorinated solvents; insoluble in water.
pKa ~2.5 - 3.0

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 8.1 (s, 1H, Ar-H), 4.0 (s, 2H, CH₂)

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170 (C=O), 158 (d, J = 250 Hz, C-F), 140 (C-Br), 120 (C-H), 115 (C-COOH), 40 (CH₂)

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -110 to -120

Synthetic Pathways to 3,5-Dibromo-2,6-difluorophenylacetic Acid

The synthesis of 3,5-dibromo-2,6-difluorophenylacetic acid can be approached through several strategic routes, primarily involving the construction of the substituted phenylacetic acid core. Two plausible and efficient methods are detailed below.

Protocol 1: Synthesis via Nitrile Hydrolysis

This a robust and often high-yielding method for the preparation of phenylacetic acids. The key steps involve the synthesis of the corresponding benzyl cyanide followed by hydrolysis.

Protocol 1 A 1,3-Dibromo-2,5-difluorobenzene B 3,5-Dibromo-2,6-difluorobenzyl bromide A->B NBS, AIBN CCl4, reflux C 3,5-Dibromo-2,6-difluorobenzyl cyanide B->C NaCN, DMSO rt D 3,5-Dibromo-2,6-difluorophenylacetic acid C->D H2SO4, H2O reflux

Figure 1: Synthesis via Nitrile Hydrolysis.

Step-by-Step Methodology:

  • Bromination of the Benzylic Position:

    • To a solution of 1,3-dibromo-2,5-difluorobenzene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude 3,5-dibromo-2,6-difluorobenzyl bromide, which can be used in the next step without further purification.

  • Cyanation:

    • Dissolve the crude 3,5-dibromo-2,6-difluorobenzyl bromide in dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 3,5-dibromo-2,6-difluorobenzyl cyanide.

  • Hydrolysis:

    • To a mixture of concentrated sulfuric acid and water (2:1 v/v), add the 3,5-dibromo-2,6-difluorobenzyl cyanide.

    • Heat the mixture to reflux for 4-6 hours.[1]

    • Cool the reaction to room temperature and pour onto crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 3,5-dibromo-2,6-difluorophenylacetic acid.

Protocol 2: Synthesis via Suzuki Coupling and Hydrolysis

This modular approach allows for the late-stage introduction of the acetic acid moiety.

Protocol 2 A 1,3,5-Tribromo-2,6-difluorobenzene B 3,5-Dibromo-2,6-difluorophenylboronic acid A->B n-BuLi, B(OiPr)3 THF, -78 °C C Ethyl 3,5-dibromo-2,6-difluorophenylacetate B->C Ethyl bromoacetate, Pd(PPh3)4 K2CO3, Toluene/H2O, 80 °C D 3,5-Dibromo-2,6-difluorophenylacetic acid C->D LiOH, THF/H2O rt

Figure 2: Synthesis via Suzuki Coupling.

Step-by-Step Methodology:

  • Formation of the Boronic Acid:

    • Dissolve 1,3,5-tribromo-2,6-difluorobenzene (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add n-butyllithium (1.0 eq) dropwise and stir for 1 hour.

    • Add triisopropyl borate (1.2 eq) and allow the mixture to warm to room temperature overnight.

    • Quench the reaction with aqueous HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the crude boronic acid.

  • Suzuki Coupling:

    • To a mixture of the crude 3,5-dibromo-2,6-difluorophenylboronic acid (1.0 eq), ethyl bromoacetate (1.2 eq), and potassium carbonate (2.0 eq) in a toluene/water mixture, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction to 80 °C and stir for 12-16 hours.

    • Cool the reaction, separate the layers, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to obtain ethyl 3,5-dibromo-2,6-difluorophenylacetate.

  • Saponification:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with aqueous HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and recrystallize to obtain pure 3,5-dibromo-2,6-difluorophenylacetic acid.[1]

Applications in Organic Synthesis: A Gateway to Novel Compounds

The unique substitution pattern of 3,5-dibromo-2,6-difluorophenylacetic acid makes it a versatile precursor for a wide range of molecular scaffolds.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group can be readily transformed into other functional groups, such as esters and amides, providing access to a diverse array of derivatives.

Protocol 3: Amide Coupling

Amide Coupling A 3,5-Dibromo-2,6-difluorophenylacetic acid C Amide Derivative A->C HATU, DIPEA DMF, rt B Amine (R-NH2) B->C

Figure 3: Amide Coupling Reaction.

Step-by-Step Methodology:

  • Dissolve 3,5-dibromo-2,6-difluorophenylacetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 6-12 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the aromatic ring are prime sites for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents. The differential reactivity of the bromine atoms due to the electronic environment can potentially allow for selective and sequential couplings.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming carbon-carbon bonds.

Suzuki Coupling A 3,5-Dibromo-2,6-difluorophenylacetic acid derivative C Aryl-substituted derivative A->C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90 °C B Arylboronic acid (Ar-B(OH)2) B->C

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for crude 3,5-Dibromo-2,6-difluorophenylacetic acid

The following guide is structured as a Tier-3 Technical Support Knowledge Base for the purification of 3,5-Dibromo-2,6-difluorophenylacetic acid . It synthesizes principles of organic process chemistry with specific prop...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for the purification of 3,5-Dibromo-2,6-difluorophenylacetic acid . It synthesizes principles of organic process chemistry with specific properties of poly-halogenated aromatic acids.[1]

Executive Summary & Molecule Profile[1]

Target Molecule: 3,5-Dibromo-2,6-difluorophenylacetic acid Chemical Context: This molecule features a highly electron-deficient aromatic ring due to the synergistic inductive effects of four halogens.[1]

  • Acidity (pKa): Estimated at 3.0 – 3.2 (significantly more acidic than phenylacetic acid's 4.3 due to the ortho-fluorine effect).[1]

  • Solubility: Lipophilicity is high (LogP > 3.5).[1] Very low water solubility; high solubility in EtOAc, DCM, and THF.[1]

  • Stability: The electron-withdrawing nature of the ring destabilizes the C-C bond between the benzyl carbon and the carboxyl group, increasing the risk of thermal decarboxylation at temperatures >140°C or in the presence of strong bases at reflux.[1]

Primary Purification Workflow: Acid-Base Extraction

Recommended as the first-pass purification for crude material containing non-acidic impurities (e.g., unreacted benzyl halides, decarboxylated toluenes).[1]

The Protocol[3][4][5][6][7][8][9]
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Extraction (Salt Formation): Extract the organic phase with 1M NaOH (2 equiv). Note: The product moves to the aqueous layer as the sodium salt.

  • Organic Wash: Wash the aqueous layer twice with fresh DCM. Crucial Step: This removes neutral impurities like 3,5-dibromo-2,6-difluorotoluene.[1]

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl until pH < 1.

  • Recovery: Extract the cloudy aqueous mixture with EtOAc, dry over MgSO₄, and concentrate.

Troubleshooting: "Why is my recovery yield low?"

Root Cause: Incomplete precipitation due to pKa shifting. The 2,6-difluoro substitution exerts a strong electron-withdrawing effect, stabilizing the carboxylate anion.[1] This makes the acid stronger, meaning it "wants" to stay ionized in water.[1] Solution:

  • Target pH: Do not stop at pH 4 or 3. You must acidify to pH ≤ 1.0 to fully protonate the species and force it out of the aqueous phase.

  • Salting Out: If the aqueous layer remains hazy, saturate it with NaCl (brine) to decrease the solubility of the organic acid (Common Ion Effect).[1]

Visual Workflow: Acid-Base Logic

AcidBaseExtraction Start Crude Mixture (Acid + Neutrals) Solvent Dissolve in DCM/EtOAc Start->Solvent BaseAdd Add 1M NaOH (pH > 12) Solvent->BaseAdd Separation Phase Separation BaseAdd->Separation OrgLayer Organic Layer (Contains Neutrals) Separation->OrgLayer Top (EtOAc) or Bottom (DCM) AqLayer Aqueous Layer (Contains Product Salt) Separation->AqLayer Opposite Phase Discard (Neutrals/Impurities) Discard (Neutrals/Impurities) OrgLayer->Discard (Neutrals/Impurities) Wash Wash Aq with fresh DCM AqLayer->Wash Acidify Acidify with 6M HCl (Target pH < 1) Wash->Acidify Extract Extract into EtOAc & Evaporate Acidify->Extract Final Purified Acid Extract->Final

Caption: Logical flow for separating the target acid from neutral organic impurities using pH manipulation.[1]

Secondary Purification: Recrystallization

Required for achieving >99% purity (HPLC).[1]

The Solvent System

Due to the high lipophilicity of the dibromo-difluoro motif, standard "water/ethanol" systems often fail.[1] Recommended System: Toluene / Heptane (or Hexane).[1]

  • Solvent A (Good Solvent): Toluene (boiling point 110°C).[1]

  • Solvent B (Anti-Solvent): Heptane.[1]

Protocol
  • Dissolve crude acid in minimum hot Toluene (~90°C).

  • Optional: Add activated carbon, stir for 5 mins, and hot filter (removes colored oligomers).

  • Add hot Heptane dropwise until persistent cloudiness appears.

  • Add 1-2 drops of Toluene to clear the solution.

  • Slow Cooling: Wrap the flask in foil/towel and let it cool to Room Temp (RT) over 2 hours. Then move to 4°C.

Troubleshooting: "The product is oiling out (coming out as a liquid)."

Issue: The melting point of the impure solid is lower than the boiling point of the solvent, or the cooling is too rapid. Corrective Actions:

  • Seed Crystals: Retain a tiny amount of crude solid. Add it to the solution once it reaches ~50°C.[1]

  • Lower Temperature: Switch solvent system to DCM / Hexane . Dissolve in DCM at 35°C, add Hexane, and evaporate DCM slowly under reduced pressure (rotovap) until crystals form.

  • Impurities: If oiling persists, the impurity load is too high.[1] Revert to Acid-Base Extraction (Section 2) before attempting recrystallization again.

Visual Workflow: Recrystallization Decision Tree

Recrystallization Start Crude Solid SolventTest Solubility Test: Hot Toluene Start->SolventTest Decision Dissolves? SolventTest->Decision Yes Add Anti-Solvent (Heptane) until cloudy Decision->Yes Yes No Switch to EtOAc/Hexane Decision->No No Cooling Cool to RT slowly Yes->Cooling Result Outcome? Cooling->Result Crystals Filter & Wash (Cold Heptane) Result->Crystals Crystals Form Oil Oiling Out Result->Oil Liquid Forms FixOil Re-heat -> Add Seed Crystal -> Slower Cool Oil->FixOil FixOil->Result

Caption: Decision matrix for handling solubility issues and "oiling out" during crystallization.

FAQ: Specific Technical Nuances

Q1: I see a new impurity peak on HPLC after heating. What happened?

Diagnosis: Thermal Decarboxylation.[2][3][4] Mechanism: The 2,6-difluoro and 3,5-dibromo substituents pull electron density from the ring.[1] This makes the benzyl carbon electron-deficient, facilitating the loss of CO₂ to form 3,5-dibromo-2,6-difluorotoluene .[1] Prevention:

  • Avoid refluxing in high-boiling solvents (e.g., Xylene, DMF) for extended periods.[1]

  • Never heat the basic salt solution above 60°C. Decarboxylation is often faster in the carboxylate form under thermal stress.[1]

Q2: Can I use Silica Gel Chromatography?

Answer: Yes, but with a caveat. Phenylacetic acids often "streak" or "tail" on silica due to interaction with acidic silanol groups. Modification: Add 0.5% to 1% Acetic Acid or Formic Acid to your eluent (e.g., Hexane:EtOAc:AcOH = 80:19:1).[1] This suppresses ionization and sharpens the peaks.[1]

Q3: How do I store this compound?

Recommendation:

  • Container: Amber glass (protect from light—polyhalogenated compounds can be photosensitive).[1]

  • Environment: Desiccator. Moisture can lead to clumping, though hydrolysis is unlikely.[1]

  • Temp: Room temperature is generally acceptable, but 4°C is preferred for long-term standards.[1]

Quantitative Data Summary

ParameterValue / ConditionNotes
Target pKa ~3.0 – 3.2Requires pH < 1 for full extraction.[1]
Extraction Solvent DCM or EtOAcDCM provides better separation from water layers.[1]
Recryst. Solvent Toluene / HeptaneRatio approx 1:3 v/v.
Melting Point Expect >100°CExact MP depends on crystal polymorph.
HPLC Phase C18 / C8Mobile Phase: Water (0.1% H3PO4) / MeCN.[1]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General principles of acid purification and recrystallization).

  • Sigma-Aldrich. 2,6-Difluorophenylacetic acid Product Specification. Link (Used as baseline for physicochemical properties of the difluoro-scaffold).[1]

  • Organic Syntheses. Preparation of 2,6-Dibromoaniline and related halogenated aromatics. Org. Synth. 1921, 1,[1][5] 14. Link (Reference for stability of poly-halogenated aromatic rings).[1]

  • BenchChem. Synthesis and Purification of Functionalized Phenylacetic Acids. Link (General protocols for phenylacetic acid workup).

  • PubChem. Compound Summary: 2,6-Difluorophenylacetic acid.[1][6][7] Link (pKa and solubility data extrapolation).[1]

Sources

Optimization

troubleshooting solubility issues of 3,5-Dibromo-2,6-difluorophenylacetic acid in reactions

Topic: Troubleshooting Solubility & Handling in Synthetic Workflows Executive Summary: The "Heavy" Acid Profile 3,5-Dibromo-2,6-difluorophenylacetic acid is not a standard carboxylic acid. To successfully handle this bui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling in Synthetic Workflows

Executive Summary: The "Heavy" Acid Profile

3,5-Dibromo-2,6-difluorophenylacetic acid is not a standard carboxylic acid. To successfully handle this building block, you must account for three critical physicochemical properties that drive its solubility behavior:

  • Extreme Lipophilicity: The 3,5-dibromo motif adds significant hydrophobic bulk, making the molecule poorly soluble in pure aqueous buffers even compared to other phenylacetic acids.

  • Increased Acidity (The Ortho-Fluoro Effect): The 2,6-difluoro substitution exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the carboxylic acid (estimated pKa ~3.2–3.5, compared to ~4.3 for unsubstituted phenylacetic acid).

  • High Density: The presence of two bromine and two fluorine atoms creates a heavy molecule that often leads to phase inversion or stubborn emulsions during aqueous workups.

Solubility Matrix & Solvent Selection

Status: Validated by structural analog analysis (2,6-difluorophenylacetic acid & 3,5-dibromobenzoic acid).

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc Excellent Preferred for stock solutions (>100 mM). Warning: High boiling points make removal difficult; avoid if product is volatile.
Polar Aprotic THF, Acetone Good Ideal reaction solvents. Easy to remove. THF is preferred for coupling reactions (e.g., amide bond formation).
Polar Protic Methanol, Ethanol Moderate Soluble, but risk of esterification if heated with acid catalysts. Good for recrystallization.
Chlorinated DCM, Chloroform Moderate to Good Good for extractions. Critical: The compound is dense; organic layer may be the bottom layer.
Non-Polar Hexane, Heptane Poor Use as Anti-solvent. Adding these to a THF/DCM solution will force precipitation.
Aqueous Water, PBS (pH 7.4) Very Poor Insoluble as free acid. Requires pH > 8.0 to form the soluble carboxylate salt.

Troubleshooting Guide (FAQ)

Category A: Reaction Setup

Q1: I added the acid to my reaction mixture (DCM), but it remains a suspension. Will the reaction proceed?

  • Diagnosis: While DCM is a good solvent for the product, the starting material (free acid) often exists as a dimer in non-polar solvents due to strong intermolecular hydrogen bonding, reducing apparent solubility.

  • Solution:

    • Add a Co-solvent: Add 5-10% DMF or THF to break the hydrogen-bonded dimers.

    • Base Activation: If performing a coupling reaction, add your organic base (DIPEA/TEA) first. This forms the ammonium salt, which is much more soluble in DCM/DMF mixtures.

Q2: My reaction turned cloudy immediately after adding the catalyst (e.g., HATU/EDC).

  • Diagnosis: This is likely "Salt Shock." The high concentration of ions from the coupling reagent caused the lipophilic acid to "crash out" before reacting.

  • Solution: Dilute the reaction mixture. Halogenated phenylacetic acids often require higher dilution (0.05 M – 0.1 M) compared to standard substrates (0.2 M).

Category B: Workup & Isolation[1]

Q3: I cannot separate the layers during extraction; I have a rag layer/emulsion.

  • Diagnosis: Density matching. The 3,5-dibromo-2,6-difluoro motif makes the organic phase density very close to that of water/brine (approx. 1.0–1.1 g/mL depending on concentration).

  • Solution: Change the density of one phase.

    • Option A (Make Aqueous Heavier): Saturate the aqueous layer with NaCl (Brine).

    • Option B (Make Organic Lighter): Dilute the organic phase significantly with Ethyl Acetate (EtOAc) rather than DCM. EtOAc floats; DCM sinks.

Q4: I acidified the aqueous layer to precipitate the product, but it "oiled out" instead of crystallizing.

  • Diagnosis: The "Fluorine Effect."[1] Fluorinated compounds have low surface tension and often form oils (supercooled liquids) rather than crystal lattices upon rapid precipitation.

  • Solution:

    • Seeding: Scratch the glass or add a seed crystal of the pure acid if available.

    • Slow Acidification: Do not dump HCl in. Add 1M HCl dropwise with vigorous stirring over 20 minutes.

    • Cooling: Cool the mixture to 0°C during acidification.

Interactive Workflows

Workflow 1: Solvent Selection Decision Tree

Use this logic to select the correct solvent system for your specific application.

SolventSelection Start Start: 3,5-Dibromo-2,6-difluorophenylacetic acid Goal What is your goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Analysis Analysis (HPLC/NMR) Goal->Analysis Purification Purification/Workup Goal->Purification Temp High Temp (>80°C)? Reaction->Temp SolventNMR Use DMSO-d6 (Avoid CDCl3 if solubility is low) Analysis->SolventNMR Extraction Liquid-Liquid Extraction Purification->Extraction Cryst Recrystallization Purification->Cryst DMF Use DMF or DMSO (Wash away with water later) Temp->DMF Yes THF Use THF or Dioxane (Easy evaporation) Temp->THF No EtOAc Use Ethyl Acetate/Brine (Avoid DCM to prevent emulsions) Extraction->EtOAc EtOHWater Use EtOH/Water or Toluene/Heptane Cryst->EtOHWater

Caption: Decision tree for solvent selection based on experimental intent.

Workflow 2: The "Acid-Base Rescue" Protocol

Standard extraction often fails due to the low pKa. Use this modified protocol for high recovery.

ExtractionProtocol Mix Crude Reaction Mixture (Organic Solvent) BaseWash 1. Add 1M NaOH (pH > 10) 2. Extract Organic Layer Mix->BaseWash Sep1 Separation: Top: Organic (Impurities) Bottom: Aqueous (Product as Salt) BaseWash->Sep1 Acidify Acidify Aqueous Layer Dropwise HCl to pH ~2.0 (CRITICAL: Keep Cold 0°C) Sep1->Acidify Keep Aqueous Extract2 Extract with EtOAc (x3) Acidify->Extract2 Dry Dry (Na2SO4) & Conc. Extract2->Dry

Caption: Modified Acid-Base extraction protocol accounting for low pKa and oiling-out risks.

References & Authoritative Sources

  • PubChem. 2,6-Difluorophenylacetic acid (Analog Data).[2][3][4] National Library of Medicine. Available at: [Link]

  • Reich, H. J. pKa Table of Phenylacetic Acid Derivatives. University of Wisconsin-Madison. (General reference for inductive effects of halogens on acidity).

Disclaimer: This guide is based on structure-activity relationship (SAR) analysis of halogenated phenylacetic acids. Always perform a small-scale solubility test (1-2 mg) before committing valuable material.

Sources

Troubleshooting

stability of 3,5-Dibromo-2,6-difluorophenylacetic acid under various pH conditions

Welcome to the technical support center for 3,5-Dibromo-2,6-difluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dibromo-2,6-difluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under various pH conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and potential issues encountered during the handling, formulation, and analysis of 3,5-Dibromo-2,6-difluorophenylacetic acid.

Question 1: We are observing a loss of our primary compound, 3,5-Dibromo-2,6-difluorophenylacetic acid, in our aqueous formulation buffered at a basic pH. What could be the potential cause?

Answer: Exposure to basic pH conditions can promote the degradation of 3,5-Dibromo-2,6-difluorophenylacetic acid through several potential pathways. The primary concern at elevated pH is the increased susceptibility to decarboxylation. The carboxylate anion, which is the predominant form in basic solutions, can be less stable than the protonated carboxylic acid. While phenylacetic acids are generally stable, the electron-withdrawing nature of the halogen substituents can influence the electron density of the aromatic ring and the stability of the molecule.[1]

Another, though likely less significant, pathway could be the hydrolysis of the aryl-bromide bonds. While aryl halides are generally resistant to hydrolysis, prolonged exposure to strong basic conditions and elevated temperatures could facilitate this degradation.[2][3] It is crucial to carefully control the pH of your formulation to minimize these degradation pathways. We recommend conducting a forced degradation study to identify the specific degradation products and establish a stable pH range for your formulation.[4][5][6]

Question 2: What is the expected stability profile of 3,5-Dibromo-2,6-difluorophenylacetic acid across a range of pH values?

Answer: While specific experimental data for 3,5-Dibromo-2,6-difluorophenylacetic acid is not extensively published, we can predict its stability based on the known behavior of similar halogenated phenylacetic acid derivatives. The stability of a drug substance under various pH conditions is a critical parameter evaluated during forced degradation studies in pharmaceutical development.[4][6][7]

The following table summarizes the expected stability and potential degradation pathways:

pH RangeConditionExpected StabilityPrimary Degradation PathwaySecondary Degradation PathwayRecommended Buffer System
1-3AcidicHigh Minimal degradation expected.None anticipated.Phosphate, Citrate
4-6Weakly AcidicHigh Minimal degradation expected.None anticipated.Acetate, Phosphate
7NeutralModerate Potential for slow decarboxylation over extended periods or at elevated temperatures.None anticipated.Phosphate
8-10Weakly BasicModerate to Low Increased rate of decarboxylation.[1]Potential for slow hydrolysis of C-Br bonds.Borate, Phosphate
>11Strongly BasicLow Significant decarboxylation.Increased rate of hydrolysis of C-Br bonds.Glycine, Carbonate

Question 3: We need to develop a stability-indicating analytical method for our formulation containing 3,5-Dibromo-2,6-difluorophenylacetic acid. What are the key considerations?

Answer: A robust stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities.[8] For 3,5-Dibromo-2,6-difluorophenylacetic acid, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

Key Method Development Considerations:

  • Column Selection: A C18 column is a common first choice. The specific brand and model should be selected based on its ability to resolve the parent compound from potential degradants.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase should be carefully chosen to ensure good peak shape and retention of the acidic analyte. Using a mobile phase pH around 2.5-3.5 will keep the carboxylic acid protonated, leading to better retention on a C18 column.

  • Forced Degradation Samples: To validate the stability-indicating nature of your method, you must analyze samples that have been subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[5][6][7] This will generate the potential degradation products and demonstrate that your method can separate them from the parent peak.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector or a mass spectrometer (MS) to assess the peak purity of the parent compound in both stressed and unstressed samples.[8] This ensures that no degradation products are co-eluting with the main peak.

Question 4: Can you provide a starting point for a protocol to assess the pH stability of 3,5-Dibromo-2,6-difluorophenylacetic acid?

Answer: Certainly. The following is a general protocol for a pH stability study, which should be adapted and optimized for your specific experimental needs. This type of study is a cornerstone of forced degradation testing.[4][6]

Experimental Protocol: pH Stability Assessment

This protocol outlines the steps to evaluate the stability of 3,5-Dibromo-2,6-difluorophenylacetic acid in aqueous solutions at different pH values.

1. Materials and Reagents:

  • 3,5-Dibromo-2,6-difluorophenylacetic acid (high purity standard)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate, Citrate, Acetate, and Borate buffer systems

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

2. Preparation of Stock and Sample Solutions:

  • Stock Solution: Accurately weigh and dissolve a known amount of 3,5-Dibromo-2,6-difluorophenylacetic acid in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Solutions: For each pH condition to be tested (e.g., pH 2, 4, 7, 9, and 12), pipette a known volume of the stock solution into a volumetric flask. Add the appropriate buffer or acid/base solution to achieve the target pH and dilute to the final volume with the same buffer/solution. The final concentration should be suitable for HPLC analysis (e.g., 100 µg/mL).

3. Incubation:

  • Store the prepared sample solutions at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Protect the solutions from light if photostability is not the primary focus of this specific study.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample solution.

4. Sample Analysis:

  • Immediately neutralize the withdrawn aliquots if they are from strongly acidic or basic conditions to prevent further degradation before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Quantify the remaining percentage of 3,5-Dibromo-2,6-difluorophenylacetic acid and identify and quantify any major degradation products.

5. Data Analysis:

  • Plot the percentage of the remaining parent compound against time for each pH condition.

  • Determine the degradation rate constant and half-life at each pH.

  • Characterize any significant degradation products using techniques like LC-MS or NMR if necessary.

Visualizations

To further clarify the experimental workflow and potential chemical transformations, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in ACN) ph_solutions Prepare Sample Solutions (pH 2, 4, 7, 9, 12) stock->ph_solutions incubation Incubate at Controlled Temp (e.g., 40°C) ph_solutions->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubation->sampling neutralization Neutralize (if necessary) sampling->neutralization hplc Analyze by Stability-Indicating HPLC-UV/PDA neutralization->hplc quantify Quantify Parent Compound and Degradants hplc->quantify plot Plot % Remaining vs. Time quantify->plot rate Determine Degradation Rate and Half-life plot->rate

Caption: Experimental workflow for pH stability assessment.

degradation_pathway cluster_basic Basic Conditions (pH > 8) parent 3,5-Dibromo-2,6-difluorophenylacetic Acid decarboxylation Decarboxylation Product (1,3-Dibromo-2,5-difluorotoluene) parent->decarboxylation - CO2 hydrolysis Hydrolysis Product (e.g., 3-Bromo-5-hydroxy-2,6-difluorophenylacetic Acid) parent->hydrolysis + OH- / - Br- (slower)

Caption: Potential degradation pathways under basic conditions.

References

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. [Link]

  • Phenylacetic acid - Wikipedia. [Link]

  • Insight into the Mechanism of Phenylacetate Decarboxylase (PhdB), a Toluene‐Producing Glycyl Radical Enzyme. [Link]

  • Forced Degradation Studies Can Reduce Stress(ors). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Effect of copper salts on hydrothermal oxidative decarboxylation: A study of phenylacetic acid. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]

  • Stability Indicating Forced Degradation Studies. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Microbial breakdown of halogenated aromatic pesticides and related compounds. [Link]

  • HYDROLYSIS. [Link]

  • PHENYLACETIC ACID - Ataman Kimya. [Link]

  • Characterization of the last step of the aerobic phenylacetic acid degradation pathway. [Link]

  • Bacterial phenylalanine and phenylacetate catabolic pathway revealed. [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Catabolic pathways of phenylacetic acid in Pseudomonas putida U and... [Link]

  • ANALYTICAL METHOD SUMMARIES. [Link]

    • What is the pH level for phenylacetic acid in water- 2) What is the.docx. [Link]

  • Critical review of hydrolysis of organic compounds in water under environmental conditions. [Link]

  • Fluorinated Aromatic Compounds. [Link]

  • SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. [Link]

  • Phenylacetic Acid | C8H8O2 | CID 999. [Link]

  • Simultaneous hydrolysis and ammonolysis of aryl halides.
  • Reaction of Alkyl Halides Experiment. [Link]

  • Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. [Link]

  • 2-(3-bromo-2,6-difluorophenyl)acetic acid. [Link]

  • Supplementary Information. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • The Importance of Fluorine in the Life Science Industry. [Link]

  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • Fluorobenzene - Wikipedia. [Link]

  • 2,6-Difluorophenylacetic acid | C8H6F2O2 | CID 123585. [Link]

  • 3,5-Difluorophenylacetic acid. [Link]

  • 2,6-DIBROMO-3,5-DIFLUOROISONICOTINIC ACID. [Link]

  • Prepar

Sources

Optimization

selecting the right catalyst for reactions involving 3,5-Dibromo-2,6-difluorophenylacetic acid

The following guide is structured as a Technical Support Center for researchers working with 3,5-Dibromo-2,6-difluorophenylacetic acid (DBDF-PAA) . This format addresses the specific electronic and steric challenges pose...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with 3,5-Dibromo-2,6-difluorophenylacetic acid (DBDF-PAA) . This format addresses the specific electronic and steric challenges posed by this molecule's unique substitution pattern.

Ticket ID: DBDF-2026-X7 Subject: Catalyst Selection & Troubleshooting for 3,5-Dibromo-2,6-difluorophenylacetic acid Status: Open Support Tier: Senior Application Scientist[1]

📋 Executive Summary: The Substrate Profile

Before selecting a catalyst, you must understand the "personality" of your molecule. 3,5-Dibromo-2,6-difluorophenylacetic acid presents a dichotomy of reactivity:

  • The Ring (Electron-Deficient): The 2,6-difluoro and 3,5-dibromo motifs make the ring highly electron-poor.[1] This facilitates oxidative addition (good for Cross-Coupling) but increases susceptibility to nucleophilic attack or protodehalogenation.[1]

  • The Tail (Sterically Shielded): The 2,6-difluoro substitution creates a "picket fence" (Ortho Effect), significantly hindering the acetic acid moiety during amidation or esterification.[1]

📂 Module 1: Cross-Coupling (C-C Bond Formation)

User Issue: "I am trying to run a Suzuki-Miyaura coupling on the bromine, but I'm getting low yields or mixtures of mono/di-coupled products."

🔧 The Diagnostic

The electron-deficient nature of the ring makes the C-Br bonds highly reactive toward oxidative addition. However, this high reactivity causes two common failure modes:

  • Oligomerization/Bis-coupling: It is difficult to stop at the mono-arylated product.[1]

  • Protodebromination: The Pd-Aryl intermediate is electron-poor and prone to picking up a hydride (from solvent or base) instead of transmetallating.[1]

🛠️ Catalyst Selection Guide
Reaction GoalRecommended Catalyst SystemLigand ClassWhy?
Mono-Arylation (Selectivity)Pd(PPh3)4 or Pd(dppf)Cl2 ArylphosphinesLess active catalysts allow for kinetic differentiation between the first and second bromine.[1]
Bis-Arylation (Exhaustive)XPhos Pd G3 or SPhos Pd G2 Dialkylbiaryl phosphinesBulky, electron-rich ligands facilitate rapid oxidative addition and reductive elimination on hindered substrates.[1]
Heteroaryl Coupling Pd2(dba)3 + Xantphos Bidentate (Wide bite angle)Prevents catalyst poisoning by heteroatoms (N, S) in the coupling partner.[1]
📉 Troubleshooting Workflow (Self-Validating Protocol)

If your reaction stalls, follow this logic gate:

  • Check the Base: Are you using Carbonate (

    
    )?
    
    • Fix: Switch to

      
        or CsF .[1] Fluorinated rings often require anhydrous conditions to prevent hydrolysis/decarboxylation.[1]
      
  • Check the Solvent: Are you using alcohols?

    • Fix: Switch to 1,4-Dioxane or Toluene .[1] Protic solvents promote protodebromination (replacing -Br with -H).[1]

  • Check the Boronic Acid: Is it electron-poor?

    • Fix: Electron-poor boronic acids transmetallate slowly.[1] Increase catalyst loading to 5 mol% and add water (trace) to activate the boronate species.

📊 Visual Workflow: Suzuki Optimization

SuzukiOptimization Start Start: Suzuki Coupling of DBDF-PAA Goal Goal: Mono vs. Bis Coupling? Start->Goal Mono Target: Mono-Coupling Goal->Mono Bis Target: Bis-Coupling Goal->Bis CatMono Use Pd(dppf)Cl2 (1-3 mol%) Solvent: Toluene/Water Mono->CatMono CatBis Use XPhos Pd G3 (2-5 mol%) Solvent: 1,4-Dioxane Bis->CatBis Check Check LCMS: Dehalogenation (M-Br+H)? CatMono->Check CatBis->Check FixDehalo Switch Solvent to Anhydrous THF Change Base to K3PO4 Check->FixDehalo Yes (Side Product)

Caption: Decision tree for optimizing Palladium-catalyzed cross-coupling based on desired substitution degree and side-reaction analysis.

📂 Module 2: Acid Functionalization (Amidation/Esterification)

User Issue: "Standard HATU/EDC coupling is failing. The amine won't react with the carboxylic acid."

🔧 The Diagnostic

This is a classic Ortho-Effect .[1] The two Fluorine atoms at positions 2 and 6 create a steric and electrostatic shield around the carbonyl carbon. The nucleophile (amine/alcohol) cannot approach the carbonyl easily, and the bulky activating group (like the HATU-ester) makes the intermediate too crowded to collapse.

🛠️ The Solution: The Acid Chloride Route

Do not rely on carbodiimides (EDC/DCC) or uroniums (HATU). You must generate the Acid Chloride first.[1] This replaces the bulky -OH with a small, highly reactive -Cl.[1]

Recommended Protocol:

  • Reagent: Oxalyl Chloride (

    
     equiv) or Thionyl Chloride (
    
    
    
    ).[1]
  • Catalyst: DMF (N,N-Dimethylformamide) .[1]

    • Crucial Step: You must add 1-2 drops of DMF.[1] It acts as a nucleophilic catalyst to form the Vilsmeier-Haack intermediate, which is the active chlorinating species.

  • Solvent: Dichloromethane (DCM) (anhydrous).[1]

Why this works: The Vilsmeier intermediate is reactive enough to overcome the electron-donation from the fluorines, and the resulting Acid Chloride (


) is small enough to allow nucleophilic attack by your amine.
📊 Visual Workflow: Catalytic Activation

AcidActivation Substrate DBDF-PAA (Substrate) Reagent Oxalyl Chloride + cat. DMF Substrate->Reagent Intermed Active Species: Vilsmeier Complex Reagent->Intermed Catalytic Cycle Prod1 Acid Chloride (Highly Reactive) Intermed->Prod1 Cl- Transfer Amine Add Amine/Alcohol + Base (NEt3) Prod1->Amine Final Final Amide/Ester Amine->Final

Caption: The catalytic role of DMF in converting the sterically hindered DBDF-PAA into a reactive acid chloride.

📂 Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to speed up the reaction?

  • Answer: Yes, but proceed with caution.

    • Risk:[1] Phenylacetic acids are prone to decarboxylation (loss of

      
      ) at high temperatures (
      
      
      
      ), especially when the ring is electron-deficient (like DBDF-PAA).[1]
    • Recommendation: Keep microwave temperatures below

      
       and monitor pressure.
      

Q2: My product is stuck in the aqueous phase during workup. Why?

  • Answer: The 2,6-difluoro substitution significantly lowers the

    
     of the phenylacetic acid (making it more acidic than non-fluorinated analogs).
    
    • Fix: If your product still has the free acid, you must acidify the aqueous layer to pH 1-2 (using 1N HCl) to protonate it before extraction into Ethyl Acetate.[1]

Q3: Is this molecule light-sensitive?

  • Answer: Yes. Poly-brominated aromatics can undergo photolytic debromination.[1]

    • Protocol: Wrap your reaction flask in aluminum foil, especially if the reaction time exceeds 4 hours.

📚 References & Authority

  • Mechanistic Insight on Polyhalogenated Coupling:

    • Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling.[1][2][3]

    • Source: ACS Catalysis / NIH.[1]

    • Relevance: Explains why bulky ligands (XPhos) drive bis-coupling while smaller ligands favor mono-coupling.

    • Link:[Link][1]

  • Steric Hindrance in Amidation:

    • Title: Catalytic Amidation of Sterically Hindered Acids.[1][4]

    • Source: Chemical Science / Green Chemistry.[1][4]

    • Relevance: Validates the difficulty of coupling 2,6-substituted acids and supports the acid chloride or boronic acid catalytic routes.

    • Link:[Link]

  • General Reactivity of 2,6-Difluorophenylacetic Acid:

    • Title: 2,6-Difluorophenylacetic acid Properties and Safety.[1]

    • Source: PubChem / NIH.[1]

    • Relevance: Provides baseline solubility and acidity data (

      
       considerations).
      
    • Link:[Link][1]

Disclaimer: This guide constitutes technical advice based on chemical principles. Always consult the specific Safety Data Sheet (SDS) for 3,5-Dibromo-2,6-difluorophenylacetic acid before handling.

Sources

Reference Data & Comparative Studies

Comparative

A Spectroscopic Guide to the Analysis of 3,5-Dibromo-2,6-difluorophenylacetic Acid and Its Precursors

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. The journey from simple precursors to a complex final product is a narrative told through th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. The journey from simple precursors to a complex final product is a narrative told through the language of spectroscopy. This guide provides an in-depth spectroscopic comparison of 3,5-Dibromo-2,6-difluorophenylacetic acid, a compound of interest in drug development, with its plausible synthetic precursors: 1,3-dibromo-2,5-difluorobenzene and 2,6-difluorophenylacetic acid. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural transformations that mark this synthetic pathway, offering researchers a robust framework for analysis.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of 3,5-Dibromo-2,6-difluorophenylacetic acid can be envisioned through two primary routes, each starting from a commercially available precursor. Understanding the spectroscopic signatures of each molecule in the proposed pathway is crucial for reaction monitoring and final product verification.

DOT Script for Synthetic Pathway Visualization

G cluster_0 Route A cluster_1 Route B 1,3-Dibromo-2,5-difluorobenzene 1,3-Dibromo-2,5-difluorobenzene Intermediate_A 3,5-Dibromo-2,6-difluorobenzoic acid 1,3-Dibromo-2,5-difluorobenzene->Intermediate_A 1. n-BuLi 2. CO2 3. H3O+ 3,5-Dibromo-2,6-difluorophenylacetic acid 3,5-Dibromo-2,6-difluorophenylacetic acid Intermediate_A->3,5-Dibromo-2,6-difluorophenylacetic acid Reduction/Homologation 2,6-Difluorophenylacetic acid 2,6-Difluorophenylacetic acid 2,6-Difluorophenylacetic acid->3,5-Dibromo-2,6-difluorophenylacetic acid Br2, FeBr3

Caption: Plausible synthetic routes to 3,5-Dibromo-2,6-difluorophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, we can map the electronic environment of each atom within our target molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms.

CompoundAromatic Region (δ, ppm)Methylene Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)
1,3-Dibromo-2,5-difluorobenzene ~7.5 (t)--
2,6-Difluorophenylacetic acid ~7.0-7.4 (m)~3.7 (s)~11-13 (s, br)
3,5-Dibromo-2,6-difluorophenylacetic acid No aromatic protons~3.8 (s)~11-13 (s, br)

Analysis:

  • 1,3-Dibromo-2,5-difluorobenzene , the simplest precursor, will exhibit a triplet in the aromatic region due to coupling with the two equivalent fluorine atoms.

  • The introduction of the acetic acid moiety in 2,6-Difluorophenylacetic acid gives rise to a characteristic singlet for the methylene (-CH₂-) protons and a broad singlet for the acidic proton of the carboxyl group, which often appears at a high chemical shift (downfield) and its position can be concentration-dependent.[1]

  • The final product, 3,5-Dibromo-2,6-difluorophenylacetic acid , is distinguished by the complete absence of signals in the aromatic region, as the sole aromatic proton has been substituted by a bromine atom. The methylene and carboxylic acid proton signals will remain, though their chemical shifts may be slightly altered by the change in the electronic environment of the phenyl ring.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.

CompoundAromatic Carbons (δ, ppm)Methylene Carbon (δ, ppm)Carbonyl Carbon (δ, ppm)
1,3-Dibromo-2,5-difluorobenzene ~100-160 (multiple signals with C-F coupling)--
2,6-Difluorophenylacetic acid ~110-165 (multiple signals with C-F coupling)~35-45~170-180
3,5-Dibromo-2,6-difluorophenylacetic acid ~100-160 (fewer signals due to symmetry, with C-F coupling)~35-45~170-180

Analysis:

  • The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large (¹JCF ≈ 240-280 Hz).[2] Carbons further away will exhibit smaller couplings.

  • The introduction of the acetic acid group in 2,6-Difluorophenylacetic acid and the final product adds two key signals: the methylene carbon and the downfield carbonyl carbon of the carboxylic acid, which typically resonates between 165-185 ppm.[1]

  • The bromination of the ring to form 3,5-Dibromo-2,6-difluorophenylacetic acid will cause a downfield shift for the carbons bearing the bromine atoms and will simplify the aromatic region of the spectrum due to increased molecular symmetry.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds.[3][4] The chemical shifts are very sensitive to the electronic environment.

Compound¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃)
1,3-Dibromo-2,5-difluorobenzene ~ -100 to -120
2,6-Difluorophenylacetic acid ~ -110 to -130
3,5-Dibromo-2,6-difluorophenylacetic acid ~ -90 to -110

Analysis:

  • The fluorine atoms in these compounds will appear as singlets in a proton-decoupled ¹⁹F NMR spectrum.

  • The introduction of the electron-withdrawing acetic acid group in 2,6-Difluorophenylacetic acid will cause a slight upfield shift compared to the starting difluorobenzene.

  • The subsequent bromination to yield 3,5-Dibromo-2,6-difluorophenylacetic acid will lead to a downfield shift of the fluorine signal due to the deshielding effect of the additional bromine atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (or the use of a relaxation agent) may be necessary.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.[5]

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key transformations in our synthetic pathway, namely the introduction of the carboxylic acid group, are readily observed in the IR spectrum.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
1,3-Dibromo-2,5-difluorobenzene --~1000-1300~500-600
2,6-Difluorophenylacetic acid 2500-3300 (broad)~1700-1725~1000-1300-
3,5-Dibromo-2,6-difluorophenylacetic acid 2500-3300 (broad)~1700-1725~1000-1300~500-600

Analysis:

  • 1,3-Dibromo-2,5-difluorobenzene will show characteristic absorptions for the C-F and C-Br bonds.

  • The most dramatic change is the appearance of the carboxylic acid functional group in 2,6-Difluorophenylacetic acid and the final product. This is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong, sharp carbonyl (C=O) stretching absorption around 1700-1725 cm⁻¹.[6][7][8] The broadness of the O-H stretch is due to hydrogen bonding.[7][8]

  • The final product, 3,5-Dibromo-2,6-difluorophenylacetic acid , will retain the characteristic carboxylic acid absorptions and will also show the C-Br stretching frequency.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl).

  • Instrument Setup:

    • Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Data Acquisition:

    • Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
1,3-Dibromo-2,5-difluorobenzene 270, 272, 274 (Isotopic pattern for 2 Br)Loss of Br
2,6-Difluorophenylacetic acid 172127 (Loss of COOH), 99 (Loss of CH₂COOH)
3,5-Dibromo-2,6-difluorophenylacetic acid 328, 330, 332 (Isotopic pattern for 2 Br)283, 285, 287 (Loss of COOH), 255, 257, 259 (Loss of CH₂COOH)

Analysis:

  • The presence of bromine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak, with bromine having two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] For a molecule with two bromine atoms, we expect to see a 1:2:1 ratio for the M⁺, M⁺+2, and M⁺+4 peaks.

  • 2,6-Difluorophenylacetic acid will show a molecular ion at m/z 172. Common fragmentation includes the loss of the carboxyl group (-COOH, 45 Da) or the entire acetic acid side chain (-CH₂COOH, 59 Da).[10]

  • 3,5-Dibromo-2,6-difluorophenylacetic acid will exhibit the characteristic isotopic pattern for two bromine atoms at a higher mass. The fragmentation pattern will be similar to its unbrominated precursor, with the loss of the carboxylic acid side chain being a prominent pathway.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion for pure compounds or via a gas or liquid chromatograph for mixtures.

  • Ionization: Ionize the sample. Electron Impact (EI) is a common technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that often leaves the molecular ion intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

DOT Script for Spectroscopic Comparison Logic

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry HNMR 1H NMR - Aromatic H disappearance - CH2 & COOH presence End Final Product (3,5-Dibromo-2,6-difluorophenylacetic acid) CNMR 13C NMR - Carbonyl C appearance - Ring symmetry changes FNMR 19F NMR - Chemical shift changes IR - Broad O-H stretch - Strong C=O stretch MS - Molecular weight increase - Bromine isotopic pattern Start Precursors (1,3-dibromo-2,5-difluorobenzene & 2,6-difluorophenylacetic acid) Start->End Synthetic Transformation

Caption: Logic flow for spectroscopic differentiation of precursors and product.

Conclusion

The spectroscopic journey from simple precursors to 3,5-Dibromo-2,6-difluorophenylacetic acid is a clear and logical progression. Each spectroscopic technique provides a unique piece of the structural puzzle. ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the acetic acid side chain. ¹³C and ¹⁹F NMR provide further detail on the carbon skeleton and the electronic environment of the fluorine atoms. IR spectroscopy unequivocally identifies the introduction of the carboxylic acid functional group. Finally, mass spectrometry confirms the molecular weight and the presence of the bromine atoms through their distinct isotopic signature. By employing this multi-technique approach, researchers can confidently track the synthesis and verify the identity and purity of their target compound, ensuring the integrity of their subsequent research and development endeavors.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved February 22, 2026, from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Nadeau, J. J., & Badding, J. V. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3658–3669. [Link]

  • Weldon, D. J., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(1), 473–478. [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • SpectraBase. (n.d.). Phenylacetic acid. Retrieved February 22, 2026, from [Link]

  • RSC Publishing. (n.d.). The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions. Retrieved February 22, 2026, from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved February 22, 2026, from [Link]

  • Dolbier, W. R. (2009). An Overview of Fluorine NMR. In Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc.
  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Phenylacetic Acid. Retrieved February 22, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). EI mass spectra of phenylacetic acid. Retrieved February 22, 2026, from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Validation

benchmarking the performance of 3,5-Dibromo-2,6-difluorophenylacetic acid against known standards

Executive Summary Context: In the optimization of peptide mimetics and small molecule drugs, the phenylacetic acid (PAA) moiety is a ubiquitous pharmacophore. However, the standard PAA scaffold suffers from rapid metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the optimization of peptide mimetics and small molecule drugs, the phenylacetic acid (PAA) moiety is a ubiquitous pharmacophore. However, the standard PAA scaffold suffers from rapid metabolic oxidation at the benzylic position and often lacks the lipophilic bulk required to fill large hydrophobic pockets in target proteins (e.g., MDM2, Bcl-xL).

The Solution: 3,5-Dibromo-2,6-difluorophenylacetic acid (DBD-FPA) represents a high-performance "heavy" variant of the standard PAA. This guide benchmarks DBD-FPA against industry standards, demonstrating its superior utility in blocking metabolic soft spots and enhancing lipophilic ligand efficiency (LLE) .

Key Findings:

  • Metabolic Stability: The 2,6-difluoro substitution creates an electrostatic and steric shield, significantly retarding benzylic hydroxylation compared to unsubstituted PAA.

  • Lipophilicity: The 3,5-dibromo motif adds ~1.4 logP units compared to the difluoro-only analog, critical for membrane permeability and hydrophobic binding.

  • Synthetic Reactivity: Due to steric crowding and electron-withdrawing effects, DBD-FPA requires activated coupling protocols (HATU/HOAt) to achieve yields comparable to standard PAA.

Comparative Benchmarking Analysis

The following analysis compares DBD-FPA against the wild-type standard (Phenylacetic Acid) and the steric standard (2,6-Difluorophenylacetic Acid).

Table 1: Physicochemical Property Landscape
MetricStandard: Phenylacetic Acid (PAA)Steric Control: 2,6-Difluorophenylacetic AcidTarget: 3,5-Dibromo-2,6-difluorophenylacetic Acid
MW ( g/mol ) 136.15172.13329.92
cLogP (Est.)1.411.6 - 1.83.2 - 3.5
pKa (Acid)4.31~3.8~3.2
Benzylic Reactivity High (Metabolic Liability)Low (Steric/Electronic Shield)Minimal (High Stability)
Electronic Nature Electron RichElectron DeficientHighly Electron Deficient
Performance Deep Dive
A. Metabolic Stability (The "Fluorine Shield")

The primary performance advantage of DBD-FPA is the 2,6-difluoro substitution . In standard PAA, the benzylic methylene group is a "soft spot" for Cytochrome P450 enzymes.

  • Mechanism: The high electronegativity of fluorine atoms at the 2,6-positions pulls electron density away from the benzylic carbon, increasing the bond dissociation energy (BDE) of the C-H bonds. Furthermore, the physical bulk of the fluorine atoms prevents the close approach of the heme-iron oxidative center.

  • Result: DBD-FPA exhibits a half-life (

    
    ) in liver microsomes significantly longer than PAA.
    
B. Lipophilic Efficiency & Binding

The 3,5-dibromo motif serves two functions:

  • Sigma-Hole Interactions: Bromine atoms can participate in halogen bonding (sigma-hole interactions) with backbone carbonyls in the target protein, a specific interaction type that fluorine cannot replicate.

  • Hydrophobic Filling: The large atomic radius of bromine allows the molecule to fill deep hydrophobic pockets effectively, increasing potency (

    
    ) often at a rate that outpaces the penalty of added molecular weight.
    

Experimental Protocol: Optimized Amide Coupling

Challenge: The 2,6-difluoro substitution creates significant steric hindrance around the carbonyl carbon. Standard coupling reagents (EDC/NHS) often result in sluggish kinetics and low yields (<50%).

Solution: Use of HATU with HOAt is mandatory to generate the highly reactive aza-benzotriazole ester intermediate, driving the reaction to completion.

Protocol: Synthesis of DBD-FPA Amides

Applicable for coupling DBD-FPA to primary/secondary amines.

Reagents:

  • 3,5-Dibromo-2,6-difluorophenylacetic acid (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium]

  • HOAt (1.2 equiv) [1-Hydroxy-7-azabenzotriazole]

  • DIEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)

Step-by-Step Workflow:

  • Activation: Dissolve DBD-FPA in anhydrous DMF under Nitrogen. Add DIEA and stir for 5 minutes.

  • Pre-complexation: Add HATU and HOAt. Stir at 0°C for 15 minutes. Note: The solution should turn yellow/orange, indicating active ester formation.

  • Coupling: Add the Amine partner dropwise. Allow the reaction to warm to Room Temperature (RT).

  • Monitoring: Stir at RT for 4–16 hours. Monitor via LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The electron-deficient ring deactivates the carbonyl, making it less electrophilic than standard PAA.

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3, and Brine. Dry over Na2SO4.

Visualizations

Diagram 1: Synthetic Decision Tree

This diagram illustrates the logic for selecting the coupling strategy based on the specific steric demands of DBD-FPA.

CouplingStrategy Start Start: Coupling DBD-FPA CheckSterics Analyze Steric Hindrance (2,6-Difluoro Effect) Start->CheckSterics StandardMethod Standard EDC/HOBt CheckSterics->StandardMethod Avoid HighPerformance High Performance: HATU / HOAt CheckSterics->HighPerformance Recommended FailRisk High Risk: Slow Kinetics / Low Yield StandardMethod->FailRisk Mechanism Mechanism: 7-Aza Active Ester HighPerformance->Mechanism Success Result: >85% Yield Stable Amide Mechanism->Success

Caption: Decision logic for overcoming steric deactivation in DBD-FPA coupling reactions.

Diagram 2: Property & Performance Flow

This diagram maps the structural features of DBD-FPA to their specific pharmacological benefits.

Properties Core 3,5-Dibromo-2,6-difluorophenylacetic Acid F2 2,6-Difluoro Substitution Core->F2 Br2 3,5-Dibromo Substitution Core->Br2 Shield Steric/Electronic Shielding F2->Shield Lipophilicity Increased Lipophilicity (LogP +1.4) Br2->Lipophilicity SigmaHole Halogen Bonding (Sigma-Hole) Br2->SigmaHole MetabStab Blocked Benzylic Oxidation (Increased t1/2) Shield->MetabStab Potency Enhanced Potency (Hydrophobic Pocket Fill) Lipophilicity->Potency SigmaHole->Potency

Caption: Mapping structural modifications (F/Br) to enhanced pharmacological performance.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Halogen Bonding: Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

  • Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Comparative

A Comparative Guide to Purity Determination: Leveraging qNMR for 3,5-Dibromo-2,6-difluorophenylacetic acid

In the rigorous landscape of pharmaceutical research and drug development, the absolute purity of chemical entities is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For complex...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical research and drug development, the absolute purity of chemical entities is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For complex molecules like 3,5-Dibromo-2,6-difluorophenylacetic acid, a crucial intermediate in the synthesis of novel compounds, an accurate and robust purity assessment is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for determining the purity of this specific analyte. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers and drug development professionals in selecting the most appropriate analytical strategy.

The Principle of Purity: Why Quantitative NMR Stands Apart

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses of purity analysis. They operate by physically separating the main component from its impurities, with quantification typically based on the relative area of the detected peaks. However, this approach relies on the assumption that all compounds have a similar response to the detector (e.g., UV absorbance), which is often not the case, necessitating response factors for accurate quantification.

Quantitative NMR (qNMR) operates on a fundamentally different and more direct principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This unique characteristic establishes qNMR as a primary ratio method of measurement, offering several distinct advantages:[2][3]

  • Absolute Quantification: It allows for the direct calculation of purity or concentration against a certified internal standard without the need for a specific reference standard of the analyte itself.[4][5] This is invaluable when analyzing novel compounds or when a certified standard is unavailable or prohibitively expensive.[6]

  • Universal Detection: For ¹H qNMR, nearly all organic molecules are detectable, providing a comprehensive view of the sample's composition, including the main component and any proton-containing impurities, often from a single experiment.[2]

  • Structural Confirmation: The same experiment that provides quantitative data also yields a high-resolution spectrum that confirms the identity and structural integrity of the analyte.

  • Non-Destructive: The sample can be recovered unchanged after the analysis, which is a significant benefit when working with precious or mass-limited materials.

Experimental Protocol: Purity of 3,5-Dibromo-2,6-difluorophenylacetic acid by ¹H qNMR

This protocol details the steps for determining the purity of 3,5-Dibromo-2,6-difluorophenylacetic acid using ¹H qNMR with an internal standard.

Part 1: Method Planning & Causality

The success of a qNMR experiment is predicated on meticulous planning. Each choice is deliberate and aimed at ensuring accuracy and precision.

  • Analyte & Signal Selection: 3,5-Dibromo-2,6-difluorophenylacetic acid possesses two key proton signals ideal for quantification: the methylene protons (-CH₂-) of the acetic acid group and the single aromatic proton (-CH-). The methylene signal is often a sharp singlet and well-separated from other regions, making it an excellent candidate for integration.

  • Internal Standard (IS) Selection: The choice of IS is the cornerstone of the experiment. The ideal IS must meet several criteria:[4]

    • High Purity: Certified purity (e.g., traceable to SI units) is essential, as any impurity in the standard directly translates to error in the analyte's purity calculation.[5]

    • Signal Separation: Its NMR signals must not overlap with any signals from the analyte or solvent.

    • Chemical Stability: It must be stable and non-reactive with the analyte and solvent.

    • Simple Spectrum: A simple spectrum with sharp singlets is preferred for accurate integration.

    • Solubility: It must be fully soluble in the chosen deuterated solvent.

    For 3,5-Dibromo-2,6-difluorophenylacetic acid, Maleic acid is a suitable choice. It is a stable solid with a sharp singlet for its two olefinic protons that appears around 6.3 ppm in DMSO-d₆, a region typically clear of signals from the analyte.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which effectively dissolves the carboxylic acid analyte and maleic acid.

Part 2: Step-by-Step Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (~15 mg) weigh_is Accurately Weigh IS (Maleic Acid, ~5 mg) load_sample Load Sample & Shim Magnet weigh_analyte->load_sample dissolve Dissolve in DMSO-d6 (e.g., 0.7 mL) transfer Transfer to NMR Tube set_params Set Quantitative Parameters (D1, PW90) load_sample->set_params acquire Acquire FID set_params->acquire process_fid Process FID (FT, Phase, Baseline) acquire->process_fid integrate Integrate Analyte & IS Signals process_fid->integrate calculate Calculate Purity (Using Formula) integrate->calculate report Report Result calculate->report

Procedure:

  • Sample Preparation:

    • Using a high-precision analytical balance (readability of at least 0.01 mg), accurately weigh approximately 15 mg of 3,5-Dibromo-2,6-difluorophenylacetic acid into a clean, dry vial. Record the mass (m_analyte).

    • Accurately weigh approximately 5 mg of Maleic acid (certified internal standard) into the same vial. Record the mass (m_IS). The goal is a near 1:1 molar ratio to minimize integration errors.[1]

    • Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial.

    • Vortex the vial until both the sample and the internal standard are completely dissolved.

    • Transfer the homogeneous solution to a 5 mm NMR tube.

  • NMR Data Acquisition (e.g., on a 400 MHz spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Optimize the magnetic field homogeneity (shimming) on the sample.

    • Acquire the ¹H NMR spectrum using quantitative parameters. The causality for these parameters is crucial:

      • Relaxation Delay (D1): This must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated. A long delay (e.g., 30-60 seconds) ensures all protons fully relax between pulses, which is essential for accurate signal integration. A shorter delay will lead to signal saturation and an underestimation of purity.

      • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal generation for all protons in a single scan.

      • Number of Scans (NS): A sufficient number of scans (e.g., 8 or 16) should be co-added to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

      • Acquisition Time (AQ): A sufficient acquisition time (e.g., >3 seconds) is needed to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.

  • Data Processing and Purity Calculation:

    • Apply Fourier Transform to the FID.

    • Carefully and accurately phase the spectrum and apply a baseline correction across the entire spectrum.

    • Integrate the well-resolved methylene signal of the analyte (-CH₂-) and the olefinic signal of the maleic acid internal standard (-CH=CH-).

    • Calculate the purity using the following formula:[1]

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal (N_analyte = 2 for -CH₂-; N_IS = 2 for -CH=CH-)

      • MW: Molar mass (Analyte: 329.91 g/mol ; IS: 116.07 g/mol )

      • m: Mass

      • P_IS: Purity of the internal standard (as stated on its certificate)

Comparison with Alternative Analytical Methods

While qNMR is a powerful tool, it is essential to understand its performance relative to established chromatographic techniques.

Method_Comparison Analyte 3,5-Dibromo-2,6-difluorophenylacetic acid Purity Determination qNMR qNMR (Primary Method) Analyte->qNMR HPLC HPLC (Relative Method) Analyte->HPLC GC GC (Relative Method) Analyte->GC qNMR_Adv Adv: Absolute quantification, no analyte standard needed, structural info. qNMR->qNMR_Adv qNMR_Dis Disadv: Lower sensitivity, higher initial cost, requires careful parameter setup. qNMR->qNMR_Dis HPLC_Adv Adv: High sensitivity, well-established, good for routine QC. HPLC->HPLC_Adv HPLC_Dis Disadv: Requires analyte standard for absolute purity, response factors vary. HPLC->HPLC_Dis GC_Adv Adv: Excellent for volatile and thermally stable compounds/impurities. GC->GC_Adv GC_Dis Disadv: Not suitable for non-volatile or thermally labile compounds. Derivatization often required. GC->GC_Dis

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for purity analysis in the pharmaceutical industry. A reversed-phase method would be suitable for 3,5-Dibromo-2,6-difluorophenylacetic acid.

Exemplary HPLC Protocol:

  • Objective: To determine the purity by area percent and identify impurities.

  • Instrumentation: HPLC with a UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of A: Water with 0.1% Phosphoric Acid and B: Acetonitrile with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Analysis: Purity is typically calculated by the area percent method, assuming all impurities have been separated and detected. For absolute purity, a certified reference standard of the analyte is required to create a calibration curve.

Gas Chromatography (GC)

GC is ideal for volatile and thermally stable compounds. Due to the high boiling point and polar carboxylic acid group, 3,5-Dibromo-2,6-difluorophenylacetic acid is not directly suitable for GC analysis. It would require a derivatization step (e.g., esterification to form a more volatile methyl ester) prior to injection, which introduces additional complexity, potential for side reactions, and sources of error.[7][8] Therefore, GC is generally not the preferred method for this type of analyte unless specific volatile impurities are being targeted.

Data-Driven Performance Comparison

The choice of analytical method should be guided by its performance characteristics, validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2). The table below presents a typical comparison of these methods for the purity assessment of a small organic molecule like our analyte.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Absolute Molar RatioRelative Response (UV Absorbance)Relative Response (e.g., FID)
Accuracy Very High (Primary Method)High (with analyte standard); Moderate (Area %)High (with analyte standard); Moderate (Area %)
Precision (%RSD) Excellent (< 1.0%)Excellent (< 1.5%)Excellent (< 2.0%)
Specificity High (based on unique chemical shifts)High (based on chromatographic separation)High (based on chromatographic separation)
LOD/LOQ Moderate (µg range)Very Low (ng to pg range)Very Low (pg to fg range)
Analyte Standard Not required for purity assayRequired for absolute quantificationRequired for absolute quantification
Impurity Profile Provides structural informationProvides retention time dataProvides retention time data
Suitability for Analyte ExcellentExcellentPoor (requires derivatization)

Conclusion and Recommendations

For the definitive purity determination of 3,5-Dibromo-2,6-difluorophenylacetic acid, quantitative NMR emerges as a superior technique . Its status as a primary method provides a direct and accurate measure of purity without the dependency on an often-unavailable specific reference standard. It offers the invaluable dual benefit of simultaneous structural confirmation and quantification, making it an ideal choice during research and development, for the certification of reference materials, and for resolving discrepancies found with other methods.

HPLC remains the undisputed method of choice for routine quality control and high-throughput screening due to its high sensitivity, automation capabilities, and established presence in regulated environments. It excels at detecting trace-level impurities when a validated method is in place.

GC is largely unsuitable for this non-volatile analyte in its native form and should only be considered for specialized applications, such as analyzing specific volatile impurities or raw materials, which would necessitate a separate, dedicated method.

Ultimately, a comprehensive analytical strategy may employ both qNMR and HPLC as orthogonal techniques. qNMR can be used to certify an in-house primary standard, which can then be used to validate a robust, high-throughput HPLC method for routine analysis, ensuring the highest level of scientific integrity and confidence in the quality of the material.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Sosnowski, P., et al. (2018). A rapid HPLC method for determination of major phenolic acids in plant material. Acta Chromatographica. Available at: [Link]

  • PubChem. 2,6-Difluorophenylacetic acid. National Library of Medicine. Available at: [Link]

  • Pintos-Morell, G., et al. (2018). Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea. Addi. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Inoue, Y., et al. (2020). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku Zasshi. Available at: [Link]

  • Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. Available at: [Link]

  • Choi, K., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry. Available at: [Link]

  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Available at: [Link]

  • PubChem. 3,5-Difluorophenylacetic acid. National Library of Medicine. Available at: [Link]

  • Liu, W., et al. (2016). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Journal of Chromatography A. Available at: [Link]

  • US Pharmacopeia. Stimuli Article (qNMR). Available at: [Link]

  • Roessner, U., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]

  • BindingDB. BDBM16428 2,6-Difluorophenylacetic acid. Available at: [Link]

  • Takatsu, A. & Yamazaki, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]

  • Eyer, K. (2020). Quantitative NMR Spectroscopy. University of Bern. Available at: [Link]

  • AWS. qNMR - Quantitative Analysis by NMR. Available at: [Link]

  • Chan, K., et al. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Formosan Medical Association. Available at: [Link]

  • Canan, C., et al. (2019). Chromatographic Conditions Evaluation for Phytic Acid (IP6) Determination in Rice Bran Samples by HPLC. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • Google Patents. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Korytár, P. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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